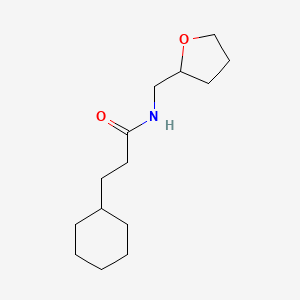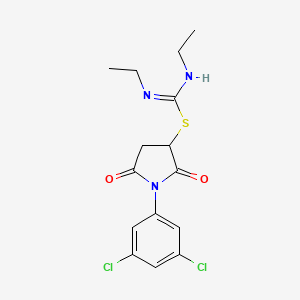![molecular formula C22H30N2O4S B4953831 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide](/img/structure/B4953831.png)
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide, also known as DASAM, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. DASAM is a member of the sulfonamide class of compounds and has been found to exhibit a range of biochemical and physiological effects.
作用機序
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide exerts its effects by binding to and modulating the activity of various molecular targets, including ion channels, enzymes, and receptors. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic properties. In addition, this compound has been shown to modulate the activity of various ion channels and neurotransmitter receptors, suggesting its potential as a therapeutic agent for neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide in lab experiments is its high potency and selectivity for its molecular targets. This makes it a valuable tool for studying the function of specific signaling pathways and molecular targets. However, one of the limitations of using this compound is its relatively high cost and limited availability, which may restrict its widespread use in research.
将来の方向性
There are several future directions for research on 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide, including the development of novel analogs with improved efficacy and safety profiles, the exploration of its potential therapeutic applications in neurological disorders, and the elucidation of its exact mechanism of action. In addition, further studies are needed to determine the optimal dosage and administration regimen for this compound in various therapeutic contexts.
合成法
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylaniline with chlorosulfonic acid, followed by the addition of 3-isopropoxypropylamine and 4-methylbenzoyl chloride. The resulting compound is then purified using column chromatography to yield this compound in high purity.
科学的研究の応用
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug development. In cancer research, this compound has been shown to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, this compound has been found to modulate the activity of ion channels and neurotransmitter receptors, suggesting its potential as a therapeutic agent for neurological disorders. In drug development, this compound has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-15(2)28-12-6-11-23-22(25)19-10-9-18(5)21(14-19)29(26,27)24-20-13-16(3)7-8-17(20)4/h7-10,13-15,24H,6,11-12H2,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEXJNZSTIFPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCCOC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4953756.png)
![N-[2-(3-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4953760.png)

![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4953769.png)
![1-(2-{1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4953770.png)
![2-(4-ethyl-1-piperazinyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-indanecarboxamide](/img/structure/B4953772.png)
![4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B4953778.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4953797.png)


![2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4953817.png)

![3-methyl-1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B4953839.png)

